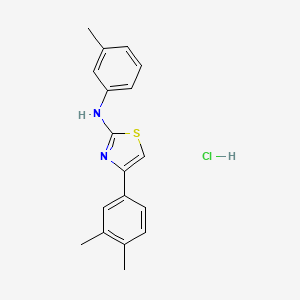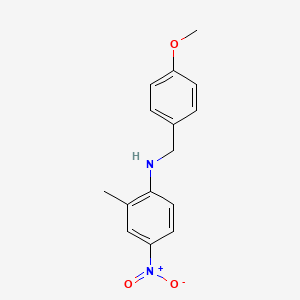
N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive stimulants. Propylhexedrine has been used for various purposes, including as a nasal decongestant and as a recreational drug. However, in
作用機序
Propylhexedrine acts as a central nervous system (CNS) stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects
Propylhexedrine has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver, leading to increased energy levels. Additionally, N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine has been shown to increase the release of growth hormone, which may have potential therapeutic applications.
実験室実験の利点と制限
Propylhexedrine has several advantages as a research tool. It is relatively easy to synthesize and has a well-understood mechanism of action. It can also be used to study the effects of CNS stimulants on various physiological and biochemical processes. However, N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine also has several limitations. It is a controlled substance and can be difficult to obtain for research purposes. Additionally, its effects on the CNS can be unpredictable, making it difficult to control for in experiments.
将来の方向性
There are several future directions for research on N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine. One potential application is in the treatment of narcolepsy, a disorder characterized by excessive daytime sleepiness. Propylhexedrine has been shown to increase alertness and focus, which may be beneficial for individuals with narcolepsy. Additionally, further research is needed to understand the long-term effects of N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine on the CNS and other physiological systems. Finally, more research is needed to understand the potential therapeutic applications of N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine for other disorders, such as depression and anxiety.
合成法
Propylhexedrine can be synthesized through various methods, including the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One of the most common methods for synthesizing N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine is through the reduction of the ketone using sodium borohydride.
科学的研究の応用
Propylhexedrine has been the subject of numerous scientific studies due to its potential therapeutic effects. One of the most promising applications of N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine is in the treatment of attention deficit hyperactivity disorder (ADHD). Studies have shown that N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine can improve cognitive function and reduce symptoms of ADHD in both children and adults.
特性
IUPAC Name |
N-(1-propylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-7-18-8-5-13(6-9-18)17-16(19)12-3-4-14-15(10-12)21-11-20-14/h3-4,10,13H,2,5-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIHZZUWFINIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-adamantyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5082558.png)


![methyl 4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate](/img/structure/B5082586.png)
![N-(1,2-dihydro-5-acenaphthylenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5082592.png)

![N-(4-methoxyphenyl)-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5082612.png)
![ethyl 4-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5082616.png)

![4-(4-bromophenyl)-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-piperidinol](/img/structure/B5082618.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5082626.png)
![5'-(4-bromophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5082628.png)

![(2-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5082658.png)
